molecular formula C31H23I4NO6 B12377830 Ketoprofen L-thyroxine ester

Ketoprofen L-thyroxine ester

Cat. No.: B12377830
M. Wt: 1013.1 g/mol
InChI Key: QQLWFAOLFDMKNV-TZHIXCAUSA-N
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Description

Ketoprofen L-thyroxine ester is a prodrug that combines the nonsteroidal anti-inflammatory drug ketoprofen with the thyroid hormone L-thyroxine. This compound is designed to leverage the anti-inflammatory properties of ketoprofen while utilizing the thyroid hormone’s ability to target specific tissues, particularly the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketoprofen L-thyroxine ester typically involves the esterification of ketoprofen with L-thyroxine. This process can be catalyzed by various enzymes or chemical catalysts. One common method involves the use of lipase-catalyzed hydrolysis in an organic medium, which results in the formation of the ester bond between ketoprofen and L-thyroxine .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes, such as Lipozyme from Mucor miehei, has been shown to be effective in achieving high enantioselectivity and activity .

Chemical Reactions Analysis

Types of Reactions

Ketoprofen L-thyroxine ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketoprofen, L-thyroxine, and their respective oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ketoprofen L-thyroxine ester involves the slow release of ketoprofen in the brain, where it exerts its anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). L-thyroxine targets specific tissues and enhances the delivery of ketoprofen to these sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketoprofen L-thyroxine ester is unique due to its combination of ketoprofen’s potent anti-inflammatory properties with L-thyroxine’s ability to target specific tissues, particularly the brain. This combination aims to enhance the therapeutic effects while minimizing side effects .

Properties

Molecular Formula

C31H23I4NO6

Molecular Weight

1013.1 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[4-[2-(3-benzoylphenyl)propanoyloxy]-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C31H23I4NO6/c1-16(19-8-5-9-20(13-19)27(37)18-6-3-2-4-7-18)31(40)42-29-24(34)14-21(15-25(29)35)41-28-22(32)10-17(11-23(28)33)12-26(36)30(38)39/h2-11,13-16,26H,12,36H2,1H3,(H,38,39)/t16?,26-/m0/s1

InChI Key

QQLWFAOLFDMKNV-TZHIXCAUSA-N

Isomeric SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I

Origin of Product

United States

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